molecular formula C8H14O2 B1623349 Ethyl 4-methyl-3-pentenoate CAS No. 6849-18-9

Ethyl 4-methyl-3-pentenoate

Cat. No. B1623349
CAS RN: 6849-18-9
M. Wt: 142.2 g/mol
InChI Key: YBUMUFVIEWSXLA-UHFFFAOYSA-N
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Patent
US05859268

Procedure details

On the other hand, the isomerization of ethyl 4-methyl-4-pentenoate to ethyl tratis-4-methyl-2-pentenoate is not favored thermodynamically. In fact the equilibrium distribution of isomers at 25° C. is as follows: ethyl 4-methyl-3-pentenoate (90%) and ethyl 4-methyl-2-pentenoate (10%). Despite this adverse equilibrium, ethyl 4- methyl-trans-2-pentenoate is obtained in 90% yield using the process of the present invention. The isomerization of ethyl 4-methyl-4-pentenoate also shows that this method accommodates the isomerization of olefin-esters that contain a tertiary carbon.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl tratis-4-methyl-2-pentenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:10])[CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].CC(C)=CCC(OCC)=O.CC(C)C=CC(OCC)=O>>[CH3:1][CH:2]([CH3:10])/[CH:3]=[CH:4]/[C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC(=O)OCC)=C
Step Two
Name
ethyl tratis-4-methyl-2-pentenoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCC(=O)OCC)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=CC(=O)OCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C.

Outcomes

Product
Name
Type
product
Smiles
CC(/C=C/C(=O)OCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.